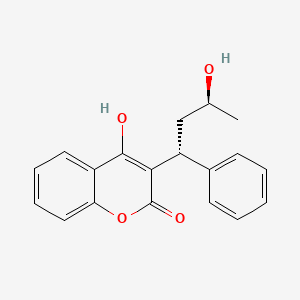

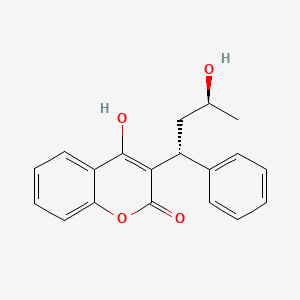

R,S-Warfarin alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

R,S-Warfarin-Alkohol ist eine chirale Verbindung, die aus der Reduktion von Warfarin, einem weit verbreiteten Antikoagulans, gewonnen wird. Warfarin selbst ist ein racemisches Gemisch aus zwei Enantiomeren, R-Warfarin und S-Warfarin, von denen jedes zur Bildung von R,S-Warfarin-Alkohol reduziert werden kann. Diese Verbindung behält eine gewisse Antikoagulansaktivität und ist aufgrund ihrer stereospezifischen Eigenschaften sowohl in klinischen als auch in Forschungsumgebungen von Interesse .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von R,S-Warfarin-Alkohol beinhaltet die Reduktion von Warfarin. Diese Reduktion kann unter Verwendung verschiedener Reduktionsmittel und Bedingungen erreicht werden. Beispielsweise kann die Reduktion von Warfarin mit Natriumborhydrid (NaBH4) in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt werden. Die Reaktion verläuft typischerweise bei Raumtemperatur und ergibt ein Gemisch aus R,S-Warfarin-Alkohol-Isomeren .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von R,S-Warfarin-Alkohol komplexere Techniken beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung chiraler Katalysatoren oder Enzyme zur stereospezifischen Reduktion umfassen. Der Prozess kann auch mehrere Reinigungsschritte umfassen, wie z. B. Chromatographie, um die gewünschten Isomere zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of R,S-Warfarin alcohol involves the reduction of warfarin. This reduction can be achieved using various reductive agents and conditions. For example, the reduction of warfarin can be carried out using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields a mixture of this compound isomers .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of chiral catalysts or enzymes to achieve stereospecific reduction. The process may also involve multiple purification steps, such as chromatography, to isolate the desired isomers .

Analyse Chemischer Reaktionen

Reaktionstypen: R,S-Warfarin-Alkohol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Alkoholgruppe kann zurück zur Ketonform oxidiert werden, wodurch Warfarin regeneriert wird.

Reduktion: Eine weitere Reduktion kann zur Bildung von Diolen führen.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) können für Substitutionsreaktionen verwendet werden

Hauptprodukte:

Oxidation: Warfarin.

Reduktion: Diole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz

Wissenschaftliche Forschungsanwendungen

R,S-Warfarin-Alkohol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um stereospezifische Reaktionen und die Auswirkungen der Chiralität auf das chemische Verhalten zu untersuchen.

Biologie: Die Erforschung seines Stoffwechsels und seiner Wechselwirkungen mit Enzymen trägt zum Verständnis der Stereospezifität biologischer Prozesse bei.

Medizin: Es wird verwendet, um die Pharmakokinetik und Pharmakodynamik von Warfarin und seinen Metaboliten zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung von Antikoagulanzien und bei der Untersuchung von Arzneimittelwechselwirkungen verwendet

5. Wirkmechanismus

R,S-Warfarin-Alkohol übt seine Wirkung durch Hemmung des Vitamin-K-Epoxid-Reduktase-Komplexes in der Leber aus. Diese Hemmung führt zu einer Abnahme der reduzierten Form von Vitamin K, die für die Gamma-Carboxylierung von Vitamin-K-abhängigen Gerinnungsfaktoren essentiell ist. Dadurch wird die Synthese dieser Gerinnungsfaktoren beeinträchtigt, was zu antikoagulativen Wirkungen führt .

Ähnliche Verbindungen:

R-Warfarin: Eines der Enantiomere von Warfarin, weniger wirksam als S-Warfarin.

S-Warfarin: Das wirksamere Enantiomer von Warfarin.

Cumarin-Derivate: Andere Antikoagulanzien mit ähnlichen Strukturen und Wirkmechanismen

Einzigartigkeit: R,S-Warfarin-Alkohol ist einzigartig aufgrund seiner stereospezifischen Eigenschaften und der Fähigkeit, eine gewisse Antikoagulansaktivität zu behalten. Seine Untersuchung liefert Einblicke in den stereospezifischen Stoffwechsel und die Pharmakokinetik von Warfarin, was entscheidend für die Optimierung der Antikoagulanstherapie ist .

Wirkmechanismus

R,S-Warfarin alcohol exerts its effects by inhibiting the vitamin K epoxide reductase complex in the liver. This inhibition leads to a decrease in the reduced form of vitamin K, which is essential for the gamma-carboxylation of vitamin K-dependent clotting factors. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulant effects .

Vergleich Mit ähnlichen Verbindungen

R-Warfarin: One of the enantiomers of warfarin, less potent than S-warfarin.

S-Warfarin: The more potent enantiomer of warfarin.

Coumarin Derivatives: Other anticoagulants with similar structures and mechanisms of action

Uniqueness: R,S-Warfarin alcohol is unique due to its stereospecific properties and the ability to retain some anticoagulant activity. Its study provides insights into the stereospecific metabolism and pharmacokinetics of warfarin, which is crucial for optimizing anticoagulant therapy .

Eigenschaften

CAS-Nummer |

37571-78-1 |

|---|---|

Molekularformel |

C19H18O4 |

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |

InChI |

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |

InChI-Schlüssel |

ZUJMMGHIYSAEOU-SWLSCSKDSA-N |

Isomerische SMILES |

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Kanonische SMILES |

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10756001.png)

![N-(2,3-dihydroxypropyl)-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide](/img/structure/B10756010.png)

![2-[(1r)-2-Carboxy-1-(Naphthalen-1-Ylmethyl)ethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B10756024.png)

![2-({8-[(3R)-3-Aminopiperidin-1-YL]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL}methyl)benzonitrile](/img/structure/B10756027.png)

![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)

![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)

![(3AS,4R,9BR)-4-(4-Hydroxyphenyl)-1,2,3,3A,4,9B-hexahydrocyclopenta[C]chromen-9-OL](/img/structure/B10756049.png)

![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)

![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)

![4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide](/img/structure/B10756094.png)